dTDP-alpha-D-desosamine

Description

Properties

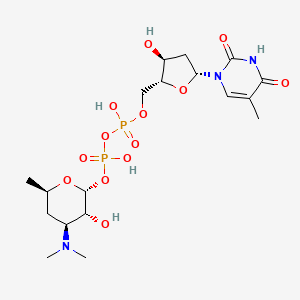

Molecular Formula |

C18H31N3O13P2 |

|---|---|

Molecular Weight |

559.4 g/mol |

IUPAC Name |

[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H31N3O13P2/c1-9-7-21(18(25)19-16(9)24)14-6-12(22)13(32-14)8-30-35(26,27)34-36(28,29)33-17-15(23)11(20(3)4)5-10(2)31-17/h7,10-15,17,22-23H,5-6,8H2,1-4H3,(H,26,27)(H,28,29)(H,19,24,25)/t10-,11+,12+,13-,14-,15-,17-/m1/s1 |

InChI Key |

FFPCARSBUVGIOB-BKRCCOPCSA-N |

SMILES |

CC1CC(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N(C)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N(C)C |

Canonical SMILES |

CC1CC(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N(C)C |

Synonyms |

TDP-D-desosamine thymidine diphosphate-D-desosamine |

Origin of Product |

United States |

Scientific Research Applications

Biosynthesis of Antibiotics

The biosynthetic pathway of dTDP-alpha-D-desosamine involves several enzymatic steps that convert common sugars into this nucleotide sugar precursor. The pathway typically initiates with glucose-1-phosphate, which is converted to dTDP-D-glucose by the enzyme glucose-1-phosphate thymidylyltransferase (RmlA) and subsequently dehydrated by dTDP-D-glucose 4,6-dehydratase (RmlB) to form dTDP-4-keto-6-deoxy-D-glucose. This intermediate can then be further processed to yield this compound through a series of enzymatic reactions involving aminotransferases and acetyltransferases .

Enzymatic Characterization

Research has identified key enzymes involved in the conversion of dTDP-D-glucose to this compound. For instance, DesI is a PLP-dependent aminotransferase that catalyzes the amination step in the pathway. The structural studies of DesI reveal insights into its active site and substrate specificity, which are critical for understanding how modifications to this pathway can lead to new antibiotic compounds .

Novel Antibiotic Development

The increasing prevalence of antibiotic resistance has prompted research into modifying existing biosynthetic pathways to produce novel antibiotics. For example, manipulating the this compound pathway in Streptomyces species has shown promise in generating derivatives with enhanced antimicrobial activity against resistant bacterial strains. This approach leverages the natural biosynthetic machinery of these organisms while introducing genetic modifications to create new compounds .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in antibiotic production:

- Streptomyces venezuelae : This organism utilizes this compound in the synthesis of erythromycin. Research has focused on elucidating the structure and function of enzymes such as DesI and DesIV, which are pivotal in this biosynthetic pathway .

- Micromonospora megalomicea : In vivo characterization of the dTDP-D-desosamine pathway has been conducted, demonstrating its role in producing megalomicin, an antibiotic effective against various pathogens. This study highlights the potential for exploiting microbial biosynthesis for drug development .

Implications for Pharmaceutical Industry

The applications of this compound extend beyond basic research; they hold significant implications for drug discovery and development:

- Antibiotic Resistance : As bacteria evolve resistance to existing antibiotics, compounds derived from modified this compound pathways could provide new therapeutic options.

- Biocatalysis : The enzymes involved in the synthesis of this compound can be harnessed for biocatalytic processes in pharmaceutical manufacturing, facilitating the production of complex molecules with high specificity .

Comparison with Similar Compounds

Key Observations :

- dTDP-α-D-desosamine is distinct due to its 3,4,6-trideoxy backbone and C-3' dimethylamino group, which are absent in other sugars like dTDP-α-D-glucose or dTDP-β-L-rhamnose .

- Mycaminose and forosamine share the dimethylamino modification but differ in deoxygenation patterns and hydroxyl group placement, leading to divergent roles in antibiotic specificity .

Key Findings :

- dTDP-α-D-desosamine biosynthesis is streamlined, requiring only four enzymes (MegCIV, MegCV, MegDII, MegDIII) in Micromonospora megalomicea for the conversion of dTDP-4-keto-6-deoxy-D-glucose to the final product .

- In contrast, mycaminose biosynthesis involves additional hydroxylation and methylation steps, increasing pathway complexity .

Research Advancements and Challenges

- Chemoenzymatic Synthesis : The synthetic inaccessibility of dTDP-α-D-desosamine (16 chemical steps required) has driven efforts to exploit enzymes like Ep (nucleotidylyltransferase) for analog production .

- Structural Insights: The 3D structure of DesVI reveals a conserved hydrophobic patch (Trp 140, Met 178, Ile 200) that accommodates the C-6' methyl group, a feature absent in monomethyltransferases .

- Engineering Potential: Swapping sugar biosynthetic pathways (e.g., replacing desosamine with forosamine) could yield macrolides with novel bioactivities .

Preparation Methods

Pathway Overview

The biosynthesis of dTDP-α-D-desosamine in S. venezuelae involves six enzymes (DesIII–DesVIII) that sequentially modify dTDP-glucose. The pathway begins with the thymidylyltransferase DesIII, which catalyzes the attachment of α-D-glucose-1-phosphate to dTMP, forming dTDP-glucose. Subsequent steps involve dehydration, amination, and further modifications to yield the final product.

Dehydration by DesIV

DesIV, a 4,6-dehydratase, removes the 6'-hydroxyl group of dTDP-glucose and oxidizes the 4'-hydroxyl to a ketone, producing dTDP-4-keto-6-deoxyglucose. Reaction conditions include 1 mM dTDP-glucose, 100 mM glutamate, 1 mM PLP, and 1 mM DTT in 100 mM Tris buffer (pH 7.5) at 24°C.

Amination by DesI

The PLP-dependent aminotransferase DesI transfers an amino group from glutamate to the C-4' position of dTDP-4-keto-6-deoxyglucose, yielding dTDP-4-amino-4,6-dideoxyglucose. Crystallographic studies reveal that DesI forms a dimeric structure with active sites at the subunit interface, where the sugar ligand binds via hydrogen bonds to residues Ser 127, Asn 155, and Tyr 35*.

Isomerization and Methylation

DesII catalyzes the oxidation of the C-3' hydroxyl group to a ketone, followed by DesV-mediated amination at C-3' using a second PLP-dependent mechanism. Finally, DesVIII methylates the amino group using S-adenosylmethionine as the methyl donor.

Purification and Characterization

dTDP-α-D-desosamine is purified via anion-exchange chromatography (ResourceQ column, 10–300 mM ammonium carbonate gradient) and lyophilization. Structural confirmation employs NMR and mass spectrometry, with the final product exhibiting a molecular weight of 559.4 g/mol.

Multi-Enzyme Cascade in Thermoanaerobacterium thermosaccharolyticum

Pathway Parallels

This organism synthesizes dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc) via a pathway analogous to dTDP-α-D-desosamine production. The initial steps involve RmlA (thymidylyltransferase) and RmlB (4,6-dehydratase), followed by isomerase QdtA, transaminase QdtB, and transacetylase QdtC.

Reaction Conditions

-

Isomerization : QdtA converts dTDP-4-keto-6-deoxyglucose to dTDP-3-keto-6-deoxyglucose in 50 mM K₂HPO₄ buffer (pH 7.4) with 5 mM MgCl₂ at 37°C.

-

Transamination : QdtB utilizes L-glutamate and PLP to aminate the C-3' position.

-

Acetylation : QdtC transfers an acetyl group from acetyl-CoA to the amino moiety.

Comparative Analysis

While S. venezuelae employs methylation for N-modification, T. thermosaccharolyticum uses acetylation, highlighting evolutionary divergence in sugar biosynthesis. Both pathways share the RmlA/RmlB-initiated cascade but diverge at later stages.

Enzymatic Synthesis Optimization

Cofactor Requirements

PLP is essential for aminotransferases DesI and QdtB, with optimal concentrations of 1 mM enhancing reaction rates. Glutamate serves as the nitrogen donor in both pathways.

Yield Improvements

-

Substrate Saturation : Increasing dTTP and glucose-1-phosphate concentrations to 10 mM and 8 mM, respectively, improves dTDP-glucose yields.

-

Enzyme Stability : Cooling reactions to 16°C during IPTG-induced enzyme expression preserves DesI activity.

Analytical Techniques for Validation

Q & A

Q. Q: What are the key experimental strategies to elucidate the biosynthetic pathway of dTDP-α-D-desosamine in microbial systems?

Methodological Answer :

- Hypothesis-Driven Design : Begin by identifying homologous gene clusters (e.g., des genes) linked to dTDP-sugar biosynthesis in model organisms like Streptomyces. Use comparative genomics to prioritize candidate enzymes for functional characterization .

- Enzyme Assays : Employ radiolabeled substrates (e.g., dTDP-glucose) to track intermediate formation via HPLC or LC-MS. Include negative controls (e.g., knockout strains) to confirm enzyme specificity .

- Structural Validation : Use NMR or X-ray crystallography to resolve intermediate structures, ensuring alignment with theoretical biosynthetic models .

Advanced Research Question

Q. Q: How can conflicting data on the substrate specificity of DesI (a key enzyme in dTDP-α-D-desosamine biosynthesis) be resolved?

Methodological Answer :

- Contradiction Analysis Framework :

- Source Evaluation : Compare experimental conditions across studies (e.g., pH, cofactors, substrate purity). Inconsistent buffer systems may explain variability in kinetic parameters .

- Meta-Analysis : Apply statistical models (e.g., random-effects meta-analysis) to quantify heterogeneity in reported values .

- In Silico Docking : Use molecular dynamics simulations to assess how minor structural variations (e.g., substrate protonation states) impact binding affinities .

- Validation : Reproduce key experiments under standardized conditions, documenting raw data and metadata for public archiving .

Data Management

Q. Q: What data management practices are critical for ensuring reproducibility in dTDP-α-D-desosamine research?

Methodological Answer :

- Data Types and Metadata :

- Public Access : Deposit datasets in repositories like GenBank (for gene clusters) or MetaboLights (for metabolic intermediates), adhering to FAIR principles .

Research Question Formulation

Q: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the development of a research question on dTDP-α-D-desosamine’s role in antibiotic resistance?

Methodological Answer :

- Feasibility : Prioritize questions answerable within resource constraints (e.g., in vitro assays vs. in vivo animal models) .

- Novelty : Focus on underexplored mechanisms (e.g., dTDP-α-D-desosamine’s interaction with ribosomal RNA methyltransferases) .

- Ethical Compliance : Address biosafety concerns (e.g., handling antibiotic-resistant strains) in the experimental protocol .

Analytical Techniques

Q. Q: What analytical methods are most suitable for quantifying dTDP-α-D-desosamine in complex biological matrices?

Methodological Answer :

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS for high sensitivity in polar metabolite detection .

- Quantitative Workflow :

Systematic Review Integration

Q. Q: How can systematic reviews address gaps in understanding the evolutionary conservation of dTDP-α-D-desosamine biosynthetic pathways?

Methodological Answer :

- Search Strategy : Use controlled vocabularies (e.g., MeSH terms: “dTDP-sugar biosynthesis,” “horizontal gene transfer”) across databases (PubMed, EMBASE) .

- Inclusion Criteria : Limit studies to those with phylogenetically resolved gene clusters and functional validation data .

- Data Synthesis : Map conservation patterns using tools like OrthoFinder or PANTHER .

Reproducibility Challenges

Q. Q: What steps mitigate reproducibility issues in enzymatic assays for dTDP-α-D-desosamine-related enzymes?

Methodological Answer :

- Protocol Harmonization : Adopt community standards (e.g., STRENDA guidelines) for reporting enzyme kinetics .

- Open Lab Notebooks : Share real-time experimental logs via platforms like protocols.io to preempt methodological ambiguities .

Ethical and Collaborative Considerations

Q. Q: How should researchers navigate intellectual property concerns when publishing dTDP-α-D-desosamine-related discoveries with therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.